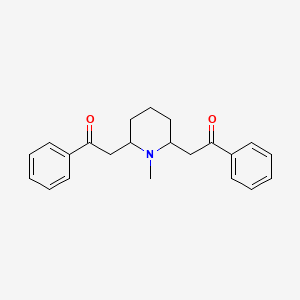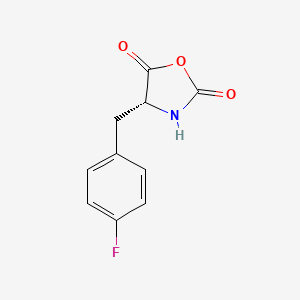
(R)-4-(4-Fluorobenzyl)oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a fluorobenzyl group adds unique properties to the compound, making it a subject of interest in various research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione typically involves the reaction of ®-4-hydroxy-2-oxazolidinone with 4-fluorobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinone derivatives, while reduction could produce hydroxylated compounds.
科学研究应用
Chemistry
In chemistry, ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. Its fluorinated benzyl group can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione could be explored for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure might offer therapeutic benefits in treating various diseases.
Industry
Industrially, the compound could be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group could play a role in enhancing binding interactions and specificity.
相似化合物的比较
Similar Compounds
®-4-Benzyl-oxazolidine-2,5-dione: Lacks the fluorine atom, which might result in different chemical and biological properties.
(S)-4-(4-Fluorobenzyl)oxazolidine-2,5-dione: The enantiomer of the compound, which could have different stereochemical effects.
4-(4-Chlorobenzyl)oxazolidine-2,5-dione: Substitution of fluorine with chlorine, leading to different reactivity and applications.
Uniqueness
The presence of the fluorobenzyl group in ®-4-(4-Fluorobenzyl)oxazolidine-2,5-dione imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it distinct from other similar compounds and valuable for various research and industrial applications.
属性
分子式 |
C10H8FNO3 |
|---|---|
分子量 |
209.17 g/mol |
IUPAC 名称 |
(4R)-4-[(4-fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)/t8-/m1/s1 |
InChI 键 |
FUXSSMSAWSOUSN-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)F |
规范 SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
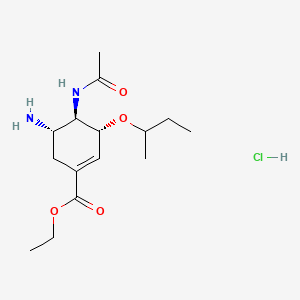
![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
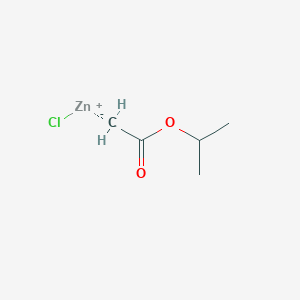
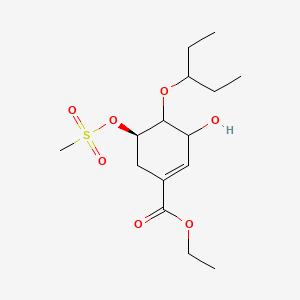
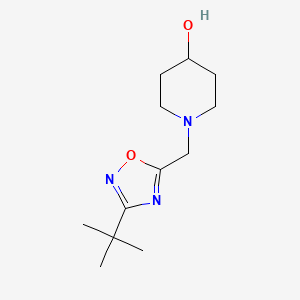
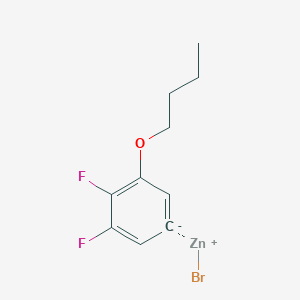
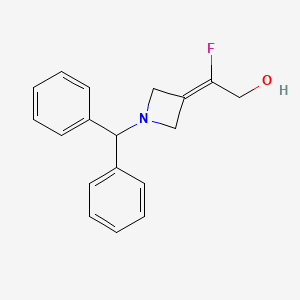
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
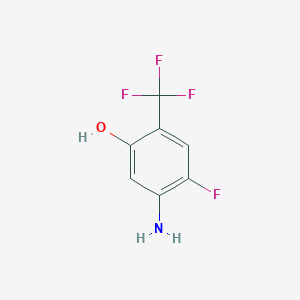

![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
